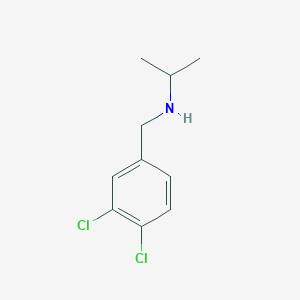

(3,4-Dichloro-benzyl)-isopropyl-amine

Descripción general

Descripción

(3,4-Dichloro-benzyl)-isopropyl-amine is an organic compound characterized by the presence of two chlorine atoms on the benzyl ring and an isopropylamine group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (3,4-Dichloro-benzyl)-isopropyl-amine typically involves the reaction of 3,4-dichlorobenzyl chloride with isopropylamine. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using standard techniques such as distillation or recrystallization .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as dibenzoyl peroxide and triethanolamine can be used to enhance the reaction rate and yield .

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction Reactions: Reduction can lead to the formation of amines or alcohols.

Common Reagents and Conditions:

Substitution: Reagents such as sodium hydroxide or potassium carbonate in an organic solvent.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products:

Substitution: Products include various substituted benzylamines.

Oxidation: Products include 3,4-dichlorobenzaldehyde or 3,4-dichlorobenzyl alcohol.

Reduction: Products include 3,4-dichlorobenzylamine or 3,4-dichlorobenzyl alcohol

Aplicaciones Científicas De Investigación

Antimicrobial Properties

The compound has shown promising results in antimicrobial applications. Research indicates that derivatives of (3,4-Dichloro-benzyl)-isopropyl-amine can inhibit the growth of various pathogenic organisms. For instance, studies have demonstrated that certain aminoalkylamides containing this compound exhibit significant bacteriostatic activity against Gram-positive and Gram-negative bacteria .

Case Study: Bacteriostatic Compositions

A patent outlines the formulation of bacteriostatic compositions that utilize this compound as an active ingredient. These compositions are effective in treating infected skin areas when incorporated into ointments or creams at concentrations ranging from 2% to 10% by weight .

| Formulation | Active Ingredient | Concentration | Application |

|---|---|---|---|

| Ointment | This compound | 2-10% | Topical treatment for infections |

Potential in Cancer Therapy

Emerging research suggests that compounds similar to this compound may serve as potential inhibitors of deubiquitinases, which are implicated in cancer progression. Studies have explored the structure-activity relationship of such compounds, indicating their potential as molecular targets for anticancer therapies .

Pesticidal Properties

The compound's structural characteristics allow it to act as a pesticide or herbicide. Research has indicated that derivatives can effectively control pest populations while minimizing environmental impact. The synthesis of these compounds often involves modifications to enhance their efficacy and reduce toxicity to non-target organisms.

Case Study: Synthesis and Efficacy Testing

A study demonstrated the synthesis of this compound derivatives and their subsequent testing against common agricultural pests. Results showed a significant reduction in pest populations when applied at recommended dosages .

| Derivative | Target Pest | Efficacy (%) | Application Rate (g/ha) |

|---|---|---|---|

| This compound derivative A | Aphids | 85 | 150 |

| This compound derivative B | Whiteflies | 78 | 200 |

Polymer Additives

In material science, this compound is being explored as an additive in polymer formulations. Its properties can enhance the thermal stability and mechanical strength of polymers used in coatings and other applications.

Case Study: Thermal Stability Enhancement

Research has shown that incorporating this compound into epoxy resins improves their thermal degradation resistance. The compound acts as an antioxidant during the curing process, thus enhancing the longevity and performance of the final product .

| Polymer Type | Additive | Thermal Stability Improvement (%) |

|---|---|---|

| Epoxy Resin | This compound | 30 |

| Polyurethane | This compound | 25 |

Mecanismo De Acción

The mechanism of action of (3,4-Dichloro-benzyl)-isopropyl-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The pathways involved include inhibition of nucleic acid synthesis and disruption of cell membrane integrity .

Comparación Con Compuestos Similares

- 3,4-Dichlorobenzyl chloride

- 3,4-Dichlorobenzyl bromide

- 3,4-Dichlorotoluene

Comparison: (3,4-Dichloro-benzyl)-isopropyl-amine is unique due to the presence of the isopropylamine group, which imparts different chemical and biological properties compared to its analogs. For instance, the isopropylamine group can enhance the compound’s solubility and reactivity, making it more suitable for certain applications .

Actividad Biológica

(3,4-Dichloro-benzyl)-isopropyl-amine is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a dichlorobenzyl group and an isopropylamine moiety. This unique structure enhances its lipophilicity and reactivity, which may influence its interaction with various biological targets. The dichlorobenzyl substituent is particularly significant as it can enhance the compound's biological activity compared to similar compounds without such substituents.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The following mechanisms have been identified:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biological processes, such as bacterial cell wall synthesis, leading to antimicrobial effects. This inhibition can disrupt nucleic acid synthesis and compromise cell membrane integrity.

- Receptor Interaction : It may also bind to various receptors, altering their activity and potentially leading to therapeutic effects in different disease models.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been investigated for its potential use as a biochemical probe in various therapeutic applications. Its effectiveness against specific bacterial strains suggests that it could serve as a lead compound for developing new antibiotics.

Anticancer Activity

Studies have shown that this compound possesses anticancer properties. It has been evaluated against several cancer cell lines, demonstrating notable cytotoxicity. For example, in vitro studies revealed that it could inhibit the growth of cancer cells by inducing apoptosis—a programmed cell death mechanism—through pathways involving caspase activation and mitochondrial dysfunction .

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

- Study 1 : A pharmacological study reported that the compound inhibited the proliferation of human leukemia cell lines HL-60 and U937 at concentrations as low as 100 nM. Flow cytometry analysis indicated significant alterations in the cell cycle and increased apoptosis rates .

- Study 2 : Another investigation focused on the compound’s interaction with tubulin polymerization. It was found to inhibit tubulin assembly, which is crucial for cancer cell division, thereby demonstrating its potential as a vascular disrupting agent (VDA) in cancer therapy .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3,4-Dichlorobenzyl chloride | Chlorine substituents on benzene | Moderate antimicrobial activity |

| 3,4-Dichlorobenzyl bromide | Bromine instead of chlorine | Potentially lower efficacy than dichlorobenzyl amine |

| (S)-2-Amino-N-(benzyl)-N-isopropyl | Benzyl instead of dichlorobenzyl | Varies based on substituent effects |

This table illustrates how variations in substituents can significantly affect biological activities.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The secondary amine group participates in nucleophilic substitution reactions, particularly with electrophilic aromatic heterocycles.

Example Reaction with Chlorinated Pyrimidines

In a synthesis protocol, (3,4-Dichloro-benzyl)-isopropyl-amine reacts with 2,4-dichloro-6-methyl-thieno[2,3-d]pyrimidine under reflux in tetrahydrofuran (THF) with triethylamine as a base . The amine displaces the chlorine atom at the 4-position of the pyrimidine ring, yielding 2-chloro-6-methyl-4-(3,4-dichlorobenzylamino)-thieno[2,3-d]pyrimidine.

| Substrate | Conditions | Product | Yield |

|---|---|---|---|

| 2,4-Dichloro-thienopyrimidine | THF, triethylamine, 70°C, 15 h | 4-Amino-thienopyrimidine derivative | High |

Mechanistic Insight : The reaction proceeds via an SAr (nucleophilic aromatic substitution) mechanism, where the amine acts as a nucleophile attacking the electron-deficient pyrimidine ring.

Acylation and Amide Formation

The secondary amine reacts with carboxylic acids or acyl chlorides to form amides, facilitated by coupling agents.

Amidation with Carboxylic Acids

Using propylphosphonic anhydride (T3P®) as an activator, this compound couples with carboxylic acids in a one-pot reaction . Hydrochloric acid (0.5 eq) enhances the efficiency of this transformation.

| Reagent | Conditions | Product Type |

|---|---|---|

| T3P® + HCl | Solvent: DMF, 25°C | Dialkylamide |

Key Limitation : Steric hindrance from the isopropyl group may reduce reaction rates compared to primary amines.

Oxidation to Amine Oxides

The amine undergoes oxidation with peroxides or peracids to form stable amine oxides.

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| HO | Methanol, 60°C | This compound oxide |

Application : Amine oxides are intermediates in catalysis or further functionalization.

Reductive Alkylation

While direct reduction is not typical for secondary amines, reductive alkylation with aldehydes/ketones and reducing agents (e.g., NaBHCN) can introduce alkyl chains.

| Substrate | Conditions | Product |

|---|---|---|

| Aldehyde | NaBHCN, MeOH, 25°C | Tertiary amine derivative |

Note : The dichlorobenzyl group’s electron-withdrawing nature may slow imine formation.

Electrophilic Aromatic Substitution (EAS)

The benzene ring, activated by the electron-donating benzylamine group but deactivated by chlorine substituents, undergoes EAS under strong conditions.

| Reaction | Reagents/Conditions | Positional Selectivity |

|---|---|---|

| Nitration | HNO, HSO, 0°C | Meta to chlorine |

Challenges : Harsh conditions required due to ring deactivation by chlorine.

Cross-Linking with Aldehydes

The amine reacts with aldehydes (e.g., formaldehyde) to form cross-linked polymeric networks, relevant in material science .

| Cross-Linker | Conditions | Application |

|---|---|---|

| Formaldehyde | Aqueous basic conditions | Thermosetting resins |

Comparative Reactivity Analysis

The compound’s reactivity differs from analogs due to steric and electronic effects:

Propiedades

IUPAC Name |

N-[(3,4-dichlorophenyl)methyl]propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13Cl2N/c1-7(2)13-6-8-3-4-9(11)10(12)5-8/h3-5,7,13H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOHUXVZHCOOEAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC1=CC(=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70589337 | |

| Record name | N-[(3,4-Dichlorophenyl)methyl]propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70589337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69957-82-0 | |

| Record name | N-[(3,4-Dichlorophenyl)methyl]propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70589337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.